3,7-dimethyl-4,8-dinitro-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene
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Overview
Description
3,7-dimethyl-4,8-dinitro-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bicyclic framework with multiple nitrogen and nitro groups, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dimethyl-4,8-dinitro-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene typically involves multi-step organic reactions. One common method includes the reaction of dithiooxamide with ethanal in the presence of a copper (II) chelate, which acts as a template for the formation of the desired bicyclic structure . The reaction conditions often require a pH greater than 10 and the presence of specific ligands to facilitate the formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
3,7-dimethyl-4,8-dinitro-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3,7-dimethyl-4,8-dinitro-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,7-dimethyl-4,8-dinitro-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene involves its interaction with molecular targets such as enzymes and receptors. The nitro and diaza groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,5-Diazabicyclo[4.3.0]non-5-ene: Known for its use as a strong base and catalyst in organic synthesis.
3,5-Dinitro-1,2,4-triazole: A building block for energetic materials with high thermal stability.
Uniqueness
3,7-dimethyl-4,8-dinitro-5,6-diaza-1-azonia-2-azanidabicyclo[330]octa-1(8),3,6-triene stands out due to its unique bicyclic structure and the presence of multiple nitro and diaza groups
Properties
Molecular Formula |
C6H6N6O4 |
---|---|
Molecular Weight |
226.15 g/mol |
IUPAC Name |
3,7-dimethyl-4,8-dinitro-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene |
InChI |
InChI=1S/C6H6N6O4/c1-3-5(11(13)14)9-8-4(2)6(12(15)16)10(9)7-3/h1-2H3 |
InChI Key |
NNXCGAHIVURNGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2N=C(C(=[N+]2[N-]1)[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
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